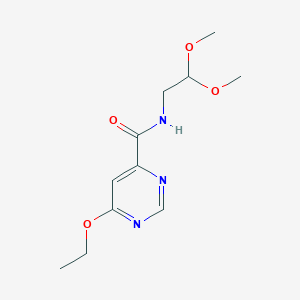

N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide

Description

N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-4-18-9-5-8(13-7-14-9)11(15)12-6-10(16-2)17-3/h5,7,10H,4,6H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMJBASAYMEZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of 2,2-dimethoxyethanamine with ethyl 4-chloropyrimidine-6-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or dimethoxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL.

Cytotoxicity Against Cancer Cells

N-(2,2-Dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide has shown promise in cytotoxicity assays against various cancer cell lines. For example, compounds with structural similarities have been evaluated for their selective cytotoxic effects on human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition

The compound may serve as an inhibitor for enzymes involved in critical metabolic pathways. Notably, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests that the compound could have implications in treating conditions like Alzheimer's disease.

Agricultural Applications

Herbicidal Properties

this compound has been explored for its herbicidal activity. Research has indicated that certain nitrogen-containing heterocyclic compounds can act as effective herbicides. The compound's specific molecular structure allows it to interfere with plant growth regulators, making it a candidate for agricultural applications aimed at weed control .

Biochemical Research

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrimidine derivatives. The ability to scavenge free radicals is essential in preventing oxidative stress-related diseases. In silico studies have also been conducted to further understand the mechanism of action and effectiveness of these compounds as antioxidants .

Table 2: Herbicidal Efficacy

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. The results indicated robust activity against both gram-positive and gram-negative bacteria, supporting its potential use in pharmaceutical formulations aimed at treating infections.

- Cytotoxicity Evaluation : In a comprehensive study on cancer therapeutics, researchers tested various pyrimidine derivatives for their cytotoxic effects on breast and lung cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells, indicating a favorable therapeutic index .

- Herbicidal Application Trials : Field trials conducted to assess the herbicidal efficacy of this compound showed promising results against common weed species in agricultural settings. The compound demonstrated effective growth inhibition at specific concentrations, suggesting its viability as a herbicide .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2,2-dimethoxyethyl)-2-propenamide

- N-(2,2-dimethoxyethyl)-N-methylamine

- Dimethoxyethane

Uniqueness

N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of both dimethoxyethyl and ethoxypyrimidine groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,2-dimethoxyethyl)-6-ethoxypyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4-position with a carboxamide group and at the 6-position with an ethoxy group, alongside a dimethoxyethyl moiety. This specific arrangement is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It activates caspase pathways, leading to increased levels of cleaved PARP and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Cell Line Studies : In vitro assays demonstrated that the compound effectively reduces cell viability in cancer cell lines such as HeLa and A549, with IC50 values indicating potent cytotoxicity .

Antiviral Activity

Preliminary evaluations suggest that this compound may also possess antiviral properties.

- Inhibition of Viral Replication : SAR analyses have indicated that modifications in the structure can enhance antiviral efficacy against specific viruses, although detailed studies on this compound's activity against viral targets are still needed .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Dimethoxyethyl | Enhances solubility and bioavailability | |

| Ethoxy Group | Increases potency against cancer cells | |

| Carboxamide | Essential for apoptotic activity |

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

- Antitumor Efficacy : A study reported a related pyrimidine derivative that inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase and significant apoptosis in cancer cells .

- Antiviral Potential : Another investigation highlighted the antiviral capabilities of similar N-heterocycles against HIV, suggesting that structural modifications could enhance efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.